molecular formula C18H34N4O4 B12589961 N~1~,N'~1~-Bis(acetyloxy)tetradecanediimidamide CAS No. 648440-47-5

N~1~,N'~1~-Bis(acetyloxy)tetradecanediimidamide

Cat. No.: B12589961
CAS No.: 648440-47-5
M. Wt: 370.5 g/mol
InChI Key: HPGGARXEXFUUMU-UHFFFAOYSA-N
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Description

N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide is a synthetic organic compound characterized by the presence of two acetyloxy groups attached to a tetradecanediimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide typically involves the reaction of tetradecanediimidamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetyloxy groups.

Industrial Production Methods

Industrial production of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide may involve continuous-flow synthesis techniques to enhance the efficiency and yield of the process. This method allows for better control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide can undergo various chemical reactions, including:

    Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the acetyloxy groups, yielding the parent tetradecanediimidamide.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, reduced tetradecanediimidamide, and substituted derivatives of the original compound.

Scientific Research Applications

N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy groups may play a role in modulating the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N’~1~-Bis(acetyloxy)hexadecanediimidamide
  • N~1~,N’~1~-Bis(acetyloxy)octadecanediimidamide
  • N~1~,N’~1~-Bis(acetyloxy)dodecanediimidamide

Uniqueness

N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide is unique due to its specific chain length and the presence of two acetyloxy groups. This structural configuration imparts distinct chemical and biological properties, making it suitable for specialized applications that similar compounds may not be able to achieve.

Properties

CAS No.

648440-47-5

Molecular Formula

C18H34N4O4

Molecular Weight

370.5 g/mol

IUPAC Name

[[N-acetyloxy-C-(13-amino-13-iminotridecyl)carbonimidoyl]amino] acetate

InChI

InChI=1S/C18H34N4O4/c1-15(23)25-21-18(22-26-16(2)24)14-12-10-8-6-4-3-5-7-9-11-13-17(19)20/h3-14H2,1-2H3,(H3,19,20)(H,21,22)

InChI Key

HPGGARXEXFUUMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC(=NOC(=O)C)CCCCCCCCCCCCC(=N)N

Origin of Product

United States

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